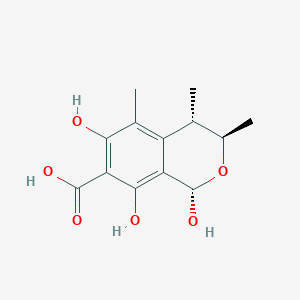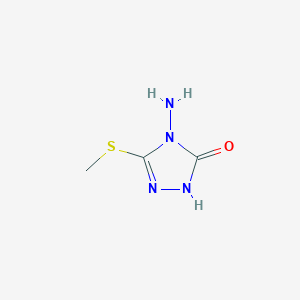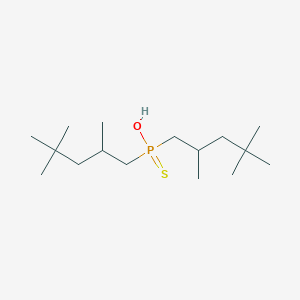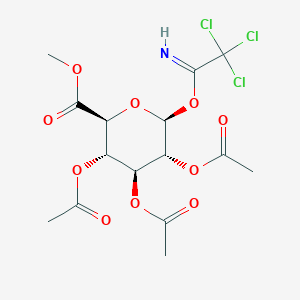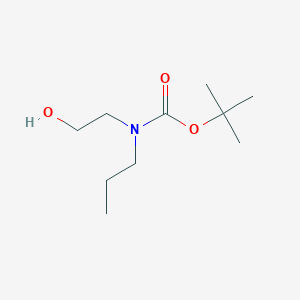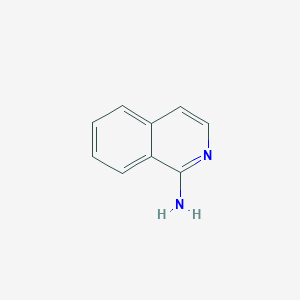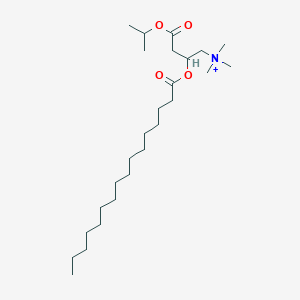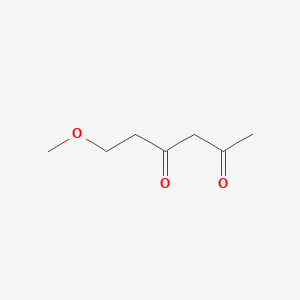
6-Methoxyhexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyhexane-2,4-dione is a chemical compound that has been studied extensively due to its potential applications in various scientific research fields. This compound is also known as acetylacetone methoxime and is a derivative of acetylacetone. It has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.
Wirkmechanismus
The mechanism of action of 6-Methoxyhexane-2,4-dione is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes can then be used in various applications such as catalysis and material science.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 6-Methoxyhexane-2,4-dione. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Methoxyhexane-2,4-dione in lab experiments is its ability to form stable metal complexes. This makes it a useful ligand for the synthesis of metal complexes that can be used in various applications such as catalysis and material science. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 6-Methoxyhexane-2,4-dione. One potential direction is the synthesis and characterization of new metal complexes using this compound as a ligand. These complexes can then be studied for their potential applications in various fields such as catalysis and material science. Another potential direction is the study of the properties and behavior of metal oxide nanoparticles synthesized using 6-Methoxyhexane-2,4-dione as a precursor. This can lead to the development of new materials with unique properties and applications. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 6-Methoxyhexane-2,4-dione can be achieved through the reaction of acetylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
6-Methoxyhexane-2,4-dione has been studied for its potential applications in various scientific research fields such as organic synthesis, catalysis, and material science. It has been used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their potential applications in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals. 6-Methoxyhexane-2,4-dione has also been studied for its potential applications in the field of material science, where it has been used as a precursor for the synthesis of metal oxide nanoparticles.
Eigenschaften
CAS-Nummer |
140171-42-2 |
|---|---|
Produktname |
6-Methoxyhexane-2,4-dione |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
6-methoxyhexane-2,4-dione |
InChI |
InChI=1S/C7H12O3/c1-6(8)5-7(9)3-4-10-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
BDJALADWYJQVBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CCOC |
Kanonische SMILES |
CC(=O)CC(=O)CCOC |
Synonyme |
2,4-Hexanedione, 6-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



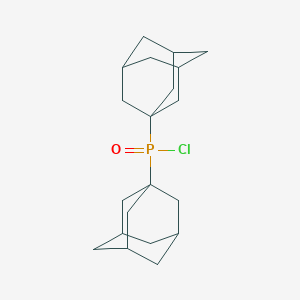
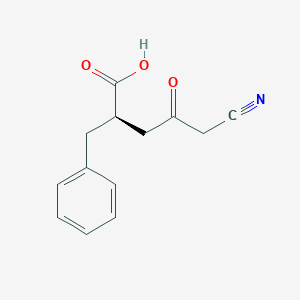
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
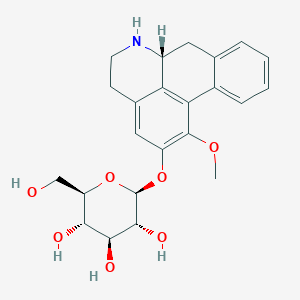
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)
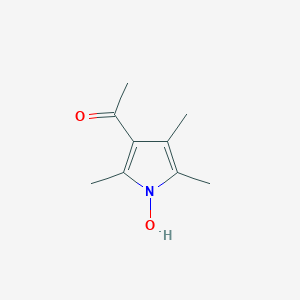
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
